Benzenamine, 3,5-dichloro-, trifluoroacetate
Description
Benzenamine, 3,5-dichloro- (CAS 626-43-7), commonly termed 3,5-dichloroaniline (3,5-DCA), is a halogenated aromatic amine with the molecular formula C₆H₅Cl₂N and a molecular weight of 162.0166 g/mol . Its trifluoroacetate derivative is formed by replacing the amine hydrogen with a trifluoroacetyl group (-COCF₃), enhancing its stability and reactivity in synthetic applications.
Properties
CAS No. |
63068-96-2 |
|---|---|
Molecular Formula |
C8H6Cl2F3NO2 |
Molecular Weight |
276.04 g/mol |
IUPAC Name |
3,5-dichloroaniline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H5Cl2N.C2HF3O2/c7-4-1-5(8)3-6(9)2-4;3-2(4,5)1(6)7/h1-3H,9H2;(H,6,7) |
InChI Key |
QUDIIGUQNSMTGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Grignard-Catalyzed Trifluoroacetylation (Patent WO2021240331A1)
This two-step industrial process converts 3,5-dichloroaniline to the target compound via in situ generation of 3,5-dichlorobromobenzene followed by magnesium-mediated coupling:
Step 1: Sandmeyer Bromination
3,5-Dichloroaniline → Diazotization → 3,5-Dichlorobromobenzene
Reaction conditions:
- Diazotizing agent: NaNO₂ (1.1 eq) in 48% HBr at 0–5°C
- Catalyst: CuBr (0.4 eq)
- Yield: 72% after vacuum distillation
Step 2: Grignard Coupling
3,5-Dichlorobromobenzene + 1-Trifluoroacetylpiperidine → Target Compound
Key parameters:
- Solvent: Tetrahydrofuran (5V)
- Grignard reagent: i-PrMgBr (1.4 eq) activated with I₂
- Temperature profile: 0–30°C gradient over 2 hours
- Final purity: 99% HPLC after vacuum distillation
Mechanistic Insights
The magnesium surface forms a σ-complex with bromobenzene, enabling nucleophilic attack on the trifluoroacetylpiperidine carbonyl. Kinetic studies show second-order dependence on [Mg] and first-order on [bromobenzene], suggesting rate-limiting oxidative addition.
Direct Trifluoroacetylation via Neat Reaction (CN113024390B)
Chinese researchers developed a solvent-free approach using ethyl trifluoroacetate:
Piperidine + Ethyl Trifluoroacetate → 1-Trifluoroacetylpiperidine (Neat, 80°C)
Advantages:
Limitations
- Requires high vacuum (15–20 Torr) for product isolation
- Exothermic risk above 90°C necessitates precise temperature control
Comparative Process Metrics
Data aggregated from Example 3 (WO2021240331) and Claim 2 (CN113024390B).
Catalytic System Innovations
Magnesium Activation Techniques
Iodine-mediated magnesium activation reduces induction periods from 45 minutes to <10 minutes:
Copper Catalyst Recovery
Closed-loop CuBr recovery systems achieve 92% metal reuse:
Industrial Scale-Up Challenges
Distillation Optimization
Short-path distillation at 80–90°C (15 Torr) prevents thermal degradation:
Quality Control Protocols
Stability-indicating HPLC method:
- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm)
- Mobile phase: 65:35 MeCN/H₂O (0.1% TFA)
- RT: 8.2 minutes (main peak), 12.4 minutes (3,5-dichloroaniline impurity)
Emerging Synthetic Technologies
Continuous Flow Bromination
Microreactor trials show:
- 98% conversion in 22 seconds residence time
- 5°C temperature control (±0.3°C)
- Potential for 24/7 operation with 85% space-time yield improvement
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3,5-dichloro-, trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines .
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "Benzenamine, 3,5-dichloro-, trifluoroacetate":
1. Synthesis and Intermediates
- 3',5'-dichloro-2,2-trifluoro acetophenone derivatives: These are important medical intermediates used in chemical pharmacy. They can be modified at the 4' position to alter their properties, which is significant for regulating pharmacological properties and further development . A method for synthesizing 3',5'-dichloro-2,2-trifluoro acetophenone derivatives involves using trifluoroacetamide as a trifluoroacetyl reagent, particularly trifluoroacetyl dimethylamine or trifluoroacetyl diethylamine, to improve solubility and ease separation of products .
- 3,5-dichloroaniline: This is an important chemical material used in the synthesis of fine chemicals . A preparation process exists for 3,5-dichloroaniline bulk powder, aiming to reduce environmental pollution and production costs while increasing content .
2. Pharmaceutical Applications
- Atuveciclib (BAY 1143572): This is a potent and highly selective PTEFb/CDK9 inhibitor that has entered clinical trials for cancer treatment . It exhibits high kinase selectivity and promising antitumor efficacy in animal models .
- Trifluoromethyl group-containing drugs: The trifluoromethyl (TFM) group is present in several FDA-approved drugs as a pharmacophore .
3. Arsenic Research
- Arsenic Exposure: Research indicates that chronic arsenic exposure through contaminated diet and water can lead to various health issues, including cancer . Studies cover the biological effects of arsenic exposure, epidemiological cancer studies, and potential reagents for ameliorating arsenic's effects .
Mechanism of Action
The mechanism of action of Benzenamine, 3,5-dichloro-, trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Anilines
Table 1: Comparison of Chloroaniline Derivatives
Notes:
Trifluoromethyl-Substituted Analogs
Table 2: Trifluoromethylated Derivatives
Key Differences :
- Electronic Effects : Trifluoromethyl groups (-CF₃) are stronger electron-withdrawing groups than chlorine, significantly reducing the aromatic ring’s electron density. This enhances resistance to electrophilic attack but increases stability under acidic conditions .
- Applications : Trifluoromethyl derivatives are favored in high-performance materials and analytical chemistry due to their thermal stability and volatility .
Trifluoroacetate and Related Derivatives
Table 3: Trifluoroacetyl-Functionalized Compounds
Notes:
- The trifluoroacetate group in 3,5-DCA derivatives improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the parent amine.
- Amidoxime derivatives (e.g., CAS 244022-74-0) exhibit unique coordination chemistry, useful in catalysis or environmental remediation .
Biological Activity
Benzenamine, 3,5-dichloro-, trifluoroacetate is a compound of interest due to its biological activity, particularly in relation to nephrotoxicity and potential therapeutic applications. This article synthesizes current research findings and case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the benzene ring, along with a trifluoroacetate functional group. The structural formula can be represented as follows:
This compound is part of a larger class of dichloroanilines known for their diverse biological activities.
Nephrotoxicity Studies
Research has indicated that metabolites of 3,5-dichloroaniline (3,5-DCA), such as 3,5-dichlorophenylhydroxylamine (3,5-DCPHA), exhibit nephrotoxic effects. A study demonstrated that exposure to 1.0 mM concentrations of 3,5-DCA resulted in significant cytotoxicity in renal cells, primarily attributed to the formation of reactive metabolites through N-oxidation pathways .
Key Findings:
- Cytotoxicity: The nephrotoxic potential was assessed using an in vitro model with Fischer 344 rat kidney cells (IKC). The study found that 3,5-DCPHA induced increased lactate dehydrogenase (LDH) release, indicating cell membrane damage and cytotoxicity .
- Mechanism of Action: The nephrotoxicity mechanism involves the bioactivation of 3,5-DCA into harmful metabolites that disrupt cellular function .
| Metabolite | LDH Release (mU/mL) | Concentration (mM) |
|---|---|---|
| 3,5-DCPHA | Significant Increase | ≥0.25 |
| 3,5-DCNB | Moderate Increase | 1.0 |
Pharmacological Implications
The trifluoroacetate moiety in compounds like benzenamine derivatives has been linked to enhanced pharmacological properties. In particular, the incorporation of trifluoromethyl groups has been shown to improve the potency of certain drugs by enhancing their interaction with biological targets .
Case Study:
- Anticancer Activity: In preclinical trials, compounds containing trifluoromethyl groups demonstrated synergistic effects when combined with other anticancer agents. For instance, selinexor—a drug derived from similar chemical frameworks—exhibited significant anticancer activity against multiple myeloma .
Toxicological Assessments
Toxicological evaluations have highlighted the importance of understanding the safety profile of benzenamine derivatives. Studies have shown that while some metabolites exhibit therapeutic potential, others pose significant risks for toxicity.
Key Toxicological Insights:
- Dose-Response Relationship: The nephrotoxic effects are dose-dependent; lower concentrations may not elicit significant toxicity while higher concentrations lead to severe cellular damage .
- Biotransformation Pathways: The metabolic pathways involved in the conversion of benzenamine derivatives into toxic metabolites are critical for assessing their safety and therapeutic index .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzenamine, 3,5-dichloro-, trifluoroacetate, and how can reaction conditions be optimized?
- Synthesis : The parent compound, 3,5-dichloroaniline (CAS 626-43-7), is typically synthesized via catalytic hydrogenation of 3,5-dichloronitrobenzene or reduction of 3,5-dichlorophenylhydrazine derivatives. The trifluoroacetate salt is formed by reacting 3,5-dichloroaniline with trifluoroacetic acid under anhydrous conditions. Key parameters include temperature control (0–5°C during acid addition) and stoichiometric ratios (1:1.1 amine-to-acid) to minimize side reactions .
- Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation and monitor pH to ensure complete protonation. Purity can be enhanced via recrystallization in ethanol/water mixtures (70:30 v/v) .
Q. What analytical techniques are most effective for characterizing the trifluoroacetate counterion and verifying structural integrity?
- Ion Chromatography (IC) : Quantify trifluoroacetate (TFA) using a Dionex IonPac AS11-HC column with suppressed conductivity detection. Limit of detection (LOD) for TFA is 0.1 ppm, validated for trace anion analysis in pharmaceutical matrices .
- NMR Spectroscopy : ¹⁹F NMR (470 MHz, DMSO-d₆) resolves TFA signals at δ -75.2 ppm (quartet, J = 9.5 Hz). ¹H NMR confirms aromatic protons of the 3,5-dichloroaniline moiety at δ 7.35–7.45 ppm (meta coupling, J = 2.1 Hz) .
Q. How should researchers handle discrepancies in melting point or solubility data across literature sources?
- Data Reconciliation : Cross-reference peer-reviewed studies and primary sources (e.g., NIST Chemistry WebBook). For 3,5-dichloroaniline, reported melting points range 49–53°C due to polymorphic variations. Solubility in water (0.6 g/L at 26°C) is pH-dependent; verify experimental conditions (e.g., buffer composition) when comparing values .
Advanced Research Questions
Q. How can reaction mechanisms involving the trifluoroacetate group in nucleophilic substitutions be systematically studied?
- Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to monitor intermediates in SNAr reactions. For example, track the displacement of TFA by thiols (e.g., benzyl mercaptan) at λ = 280 nm. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model transition states and activation energies .
- Isotopic Labeling : Introduce ¹⁸O-labeled trifluoroacetate to trace oxygen migration pathways during hydrolysis .
Q. What methodologies resolve contradictions in spectroscopic data, such as unexpected splitting in ¹⁹F NMR spectra?
- Dynamic Effects : Variable-temperature NMR (VT-NMR) from -40°C to 80°C identifies rotational barriers in trifluoroacetate. For example, hindered rotation around the C-N bond may cause signal splitting. Confirm via 2D NOESY to rule out impurity interference .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion clusters ([M+H]⁺ at m/z 307.9784) to distinguish isotopic patterns from degradation products .
Q. How can environmental degradation pathways of this compound be modeled in aquatic systems?
- Hydrolysis Studies : Conduct pH-dependent stability tests (pH 3–9) at 25°C. Monitor degradation via LC-MS/MS, identifying intermediates like 3,5-dichlorophenol (m/z 177.9321). Use OECD Guideline 111 for hydrolysis rate constants .
- Photolysis : Exclude UV-Vis light (λ > 290 nm) to simulate sunlight. Quantum yield calculations (Φ = 0.02) predict half-lives in surface waters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
